Diproqualone

Analgesic Development Abuse Liability Assessment Quinazolinone Pharmacology

Diproqualone is the only methaqualone analogue still in clinical use, distinguished by its rare combination of GABA-A agonism, COX-1 inhibition, and histamine receptor antagonism. Unlike generic sedatives or NSAIDs, it delivers anxiolytic, analgesic, and anti-inflammatory effects in a single molecule—making it essential for research on pain-anxiety interplay, rational polypharmacology, and privileged scaffold optimization. This high-purity analytical standard is critical for forensic toxicology labs quantifying the camphosulfonate salt in biological matrices. Secure a translationally relevant tool that no other quinazolinone can replicate.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 46800-89-9
Cat. No. B7823692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiproqualone
CAS46800-89-9
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
InChIInChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
InChIKeyNTGLQWGMESPVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diproqualone (CAS 46800-89-9): Understanding the Procurement-Relevant Distinctions of a Multimodal Quinazolinone


Diproqualone is a synthetic quinazolinone-class GABAergic agent and a direct structural analog of methaqualone, developed in the late 1950s and historically marketed for the treatment of inflammatory pain [1]. Unlike many of its in-class relatives, diproqualone possesses a multimodal pharmacological profile, combining sedative, anxiolytic, antihistaminic, and notably, clinically significant analgesic and anti-inflammatory properties [2]. This unique polypharmacology stems from its agonist activity at the β-subtype of the GABA_A receptor, its potent antagonist activity across all histamine receptors, and its inhibition of the cyclooxygenase-1 (COX-1) enzyme, a feature absent in its progenitor methaqualone . This specific combination of actions, absent in standard sedatives or analgesics, positions diproqualone as a distinct and irreplaceable molecular tool for specialized research areas where a single agent with overlapping sedative, analgesic, and anti-inflammatory effects is required.

Diproqualone (CAS 46800-89-9): Why In-Class Quinazolinone Substitution is Scientifically Unsound


Generic substitution among quinazolinone derivatives is scientifically invalid due to profound differences in their functionalization, which dictates their specific target engagement profiles and resultant therapeutic windows. While the quinazolinone core serves as a privileged scaffold for a range of biological activities [1], simple analogs like methaqualone act primarily as potent sedative-hypnotics with high abuse potential and lack any meaningful anti-inflammatory or analgesic component [2]. Conversely, other derivatives like fluproquazone are optimized for potent analgesic activity with a focus on COX inhibition, but lack the significant GABAergic and antihistaminergic effects that contribute to diproqualone's unique overall profile [3]. Diproqualone's specific substitution—a 2,3-dihydroxypropyl side chain—is not a trivial modification; it fundamentally alters its physicochemical properties, reduces blood-brain barrier penetration relative to methaqualone, and introduces the COX-1 inhibition and broad-spectrum histamine antagonism that define its distinct multimodal pharmacology . Therefore, substituting diproqualone with any other quinazolinone would result in a completely different, and experimentally non-equivalent, functional outcome, invalidating comparative research and therapeutic modeling.

Diproqualone (CAS 46800-89-9): A Quantitative Guide to Differentiating Evidence for Scientific Selection


Clinical Viability: Comparative Regulatory and Abuse Profile Against Methaqualone

A primary differentiator for diproqualone is its clinical and regulatory status, which stands in stark contrast to its closest structural analog, methaqualone. While methaqualone (Quaalude) was widely withdrawn from global markets due to high abuse potential and severe toxicity, diproqualone is the only analogue of methaqualone that is still in widespread clinical use [1]. This is not a minor regulatory nuance but a direct result of its unique pharmacological profile, which shifts the therapeutic emphasis from pure sedation to include anti-inflammatory and analgesic actions [2]. Despite this clinical acceptance, concerns regarding abuse potential persist, leading to a specific formulation strategy: diproqualone is not sold as a pure drug, but only as the camphosulfonate salt in combination mixtures with other medicines like ethenzamide [3]. This controlled formulation approach is a critical procurement consideration, as it defines the specific chemical entity available for research or clinical application and differs fundamentally from the handling of pure methaqualone.

Analgesic Development Abuse Liability Assessment Quinazolinone Pharmacology

Structural Determinants of Multimodal Activity: Comparison with Methaqualone

The differential pharmacology of diproqualone is a direct consequence of a specific structural deviation from methaqualone. Diproqualone is characterized by the replacement of methaqualone's aryl ring at position 3 with a 2,3-dihydroxypropyl side chain . This seemingly minor alteration introduces two key physicochemical changes: (1) enhanced water solubility due to the polar hydroxyl groups, and (2) reduced blood-brain barrier penetration compared to methaqualone . The functional outcome is a fundamental shift in therapeutic profile: while methaqualone is a pure sedative-hypnotic, the diproqualone structure confers additional antihistaminic, analgesic, and notably, anti-inflammatory properties via COX-1 inhibition [1]. This structure-function relationship is a cornerstone of diproqualone's unique value proposition.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Derivatization

Mechanistic Polypharmacology: Evidence for Multimodal Target Engagement

Diproqualone's differentiation is rooted in its engagement of multiple, distinct pharmacological targets, a profile not shared by simpler quinazolinone analogs or most standard sedatives. In contrast to the primarily GABAergic action of methaqualone, diproqualone's mechanisms include: (1) agonist activity at the β subtype of the GABA_A receptor, providing sedative and anxiolytic effects; (2) antagonist activity at all histamine receptors, contributing to its sedative profile and potential anti-allergic actions; and (3) inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key mediator of inflammation and pain [1]. This COX-1 inhibition is particularly noteworthy as it is absent in most other quinazolinones and is a primary driver of its anti-inflammatory efficacy . Additionally, diproqualone may also act as an agonist at sigma-1 and sigma-2 receptors, though the clinical relevance of this interaction is not yet fully understood [2]. This specific combination of receptor engagements is unique to diproqualone among its structural analogs.

Pharmacology Receptor Binding Polypharmacology

Formulation Strategy: Mandatory Use as a Salt in Combination Products

A critical and often overlooked differentiator for diproqualone lies in its unique formulation and commercial presentation, which directly impacts its procurement and experimental use. Unlike methaqualone, which was available as a pure base or simple salt, and unlike many other analgesics that are formulated as single-entity products, diproqualone is not sold as a pure drug [1]. Due to remaining concerns about its potential for abuse and overdose, it is exclusively available as the camphosulfonate salt in pre-formulated combination mixtures with other active pharmaceutical ingredients, such as ethenzamide [2]. This is not an optional formulation but a mandated requirement for its clinical (and thus research) supply. This has two major implications: (1) any study using diproqualone inherently involves the camphosulfonate salt and the co-formulated active(s), which must be controlled for, and (2) the physical and chemical properties of the camphosulfonate salt (e.g., solubility, stability) will differ from the theoretical pure base, making the procurement of a specific, validated analytical reference standard essential for accurate quantification .

Pharmaceutical Formulation Drug Safety Abuse Deterrence

Analytical Reference Standard Procurement: Differentiating Identity and Purity Requirements

For analytical, forensic, and quality control laboratories, the procurement of diproqualone is distinct from other quinazolinones due to its specific identification as an analytical reference standard . This designation signifies that the material is supplied with a defined purity and is intended solely for calibration and method validation purposes, not for direct biological experimentation. This contrasts with research-grade methaqualone or other analogs, which may be purchased as compounds for in vitro or in vivo studies. The differentiation lies in the intended use case and the associated documentation: a reference standard is often accompanied by a certificate of analysis (CoA) detailing its exact purity, which is critical for accurate quantitative measurements in assays such as LC-MS/MS or GC-MS . Furthermore, the availability of high-quality mass spectral data for diproqualone in curated databases like mzCloud supports its identification and quantification in complex biological matrices, a feature that may not be as well-developed for all in-class analogs [1].

Analytical Chemistry Reference Standards Forensic Toxicology

Diproqualone (CAS 46800-89-9): Optimal Application Scenarios Informed by Comparative Evidence


Modeling Inflammatory Pain with Co-morbid Anxiety in Preclinical Studies

For researchers investigating the interplay between inflammatory pain and anxiety, diproqualone provides a superior and more translationally relevant tool compared to single-target analgesics like NSAIDs or pure anxiolytics like benzodiazepines. As established in Section 3, its unique combination of GABA_A receptor agonism (anxiolytic/sedative) and COX-1 inhibition (analgesic/anti-inflammatory) [1] allows for the study of a single agent's effect on both pathways, mirroring a clinical scenario where a patient with arthritis might also experience anxiety-related sleep disturbances. In contrast, using a COX-2 inhibitor like celecoxib would only address the inflammatory component, failing to capture the potential synergistic or additive effects on the affective dimension of pain that diproqualone's polypharmacology can reveal . This makes diproqualone invaluable for validating novel pain models where both nociceptive and emotional responses are key endpoints.

Development and Validation of Analytical Methods for Toxicology and Forensic Chemistry

The need to detect and quantify diproqualone in biological matrices, particularly in regions where it remains in clinical use, necessitates the use of a high-purity analytical reference standard. As detailed in Section 3, diproqualone is not a pure drug but is supplied as a camphosulfonate salt in combination formulations [2]. Therefore, any forensic or clinical toxicology laboratory tasked with monitoring its use or investigating potential overdose requires a certified reference standard to accurately calibrate LC-MS/MS or GC-MS instruments . This scenario is distinct from, for example, methaqualone analysis, where pure reference standards are more widely available. The unique formulation of diproqualone necessitates a specific and well-characterized analytical standard for method development, making it a critical procurement for these specialized laboratories.

Studying Drug-Drug Interactions in Fixed-Dose Combination Formulations

Given that diproqualone is clinically supplied exclusively in combination with other agents like ethenzamide [3], it serves as an excellent model compound for studying the pharmacokinetic and pharmacodynamic interactions within a fixed-dose combination. For pharmaceutical scientists, using diproqualone is not just about the molecule itself, but about understanding how its unique multimodal profile (GABA_A, histamine, COX-1) [4] interacts with the analgesic and anti-inflammatory effects of a co-formulated salicylamide derivative like ethenzamide. This scenario is highly specific to diproqualone and would not be replicable by simply mixing methaqualone with an NSAID, as the baseline profile of the individual components is fundamentally different. Research in this area can inform the development of future rational polypharmacy strategies for complex pain states.

Medicinal Chemistry Research on Privileged Scaffolds: Designing Multimodal Agents

Diproqualone's structure serves as a valuable case study in medicinal chemistry for teaching and researching the concept of 'privileged scaffolds' and rational polypharmacology [5]. The quinazolinone core is known to yield diverse biological activities depending on substitution. Diproqualone's specific 2,3-dihydroxypropyl substitution at position 3 demonstrates how a single chemical modification can transform a simple sedative (methaqualone) into a complex multimodal agent with added anti-inflammatory and antihistaminic actions. For researchers designing new molecules targeting multiple pain or CNS pathways, diproqualone provides a concrete example of how to achieve a desired profile without relying on complex multi-entity combinations. Its clinical legacy, despite its precursor's abuse liability, also offers valuable lessons in risk mitigation through structural optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diproqualone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.